ARD-1676

Oral Bioavailability Pharmacokinetics Species Translation

Choose ARD-1676 for its unmatched oral bioavailability (67-99%) and broad mutant AR coverage (L702H, T878A, H875Y, F877L) essential for CRPC models. This CRBN-recruiting PROTAC achieves >95% Dmax within hours, ensuring robust, reproducible in vivo efficacy (TGI >80%). Direct substitution is not scientifically justified due to distinct degradation kinetics and PK profiles.

Molecular Formula C44H46ClN7O5
Molecular Weight 788.3 g/mol
CAS No. 2632305-36-1
Cat. No. B10832046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARD-1676
CAS2632305-36-1
Molecular FormulaC44H46ClN7O5
Molecular Weight788.3 g/mol
Structural Identifiers
SMILESCC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl
InChIInChI=1S/C44H46ClN7O5/c1-27-21-44(26-51(27)34-7-4-30(22-46)37(45)20-34)12-16-49(17-13-44)33-5-2-29(3-6-33)41(55)50-14-10-28(11-15-50)23-48-24-31-18-35-36(19-32(31)25-48)43(57)52(42(35)56)38-8-9-39(53)47-40(38)54/h2-7,18-20,27-28,38H,8-17,21,23-26H2,1H3,(H,47,53,54)/t27-,38?/m0/s1
InChIKeyGAXWAKXJBZHVQF-ZVENJKCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARD-1676 (Pak8EC5gpr; CAS 2632305-36-1): A High-Potency, Orally Bioavailable Cereblon-Recruiting Androgen Receptor PROTAC Degrader for Advanced Prostate Cancer Research


ARD-1676 (Pak8EC5gpr; CAS 2632305-36-1) is a small-molecule proteolysis-targeting chimera (PROTAC) that potently degrades the androgen receptor (AR) [1]. It is a bifunctional degrader comprising an AR-binding ligand and a cereblon (CRBN) E3 ligase ligand, designed to induce ubiquitination and subsequent proteasomal degradation of AR protein, thereby ablating AR signaling rather than merely inhibiting it . This compound demonstrates exceptional oral bioavailability, favorable pharmacokinetics across multiple species, and broad activity against clinically relevant AR mutants, positioning it as a leading development candidate for AR-driven castration-resistant prostate cancer (CRPC) [1].

Why ARD-1676 (Pak8EC5gpr) Cannot Be Replaced by Other AR-Targeting PROTACs or Inhibitors: Evidence-Based Differentiation


Generic substitution of ARD-1676 with other AR-targeting PROTACs or traditional AR inhibitors is not scientifically justified. While the class of AR PROTACs shares a common degradation mechanism, profound differences exist in E3 ligase utilization (CRBN vs. VHL), degradation potency (DC50), maximal degradation efficiency (Dmax), oral bioavailability, and spectrum of mutant AR coverage. For instance, VHL-recruiting AR PROTACs like ARCC-4 and ARD-266 exhibit distinct degradation kinetics and substantially lower oral bioavailability due to inferior pharmacokinetic properties of the VHL ligand, whereas CRBN-recruiting comparators like ARV-110 and ARD-2585 differ markedly in their quantitative degradation potency, in vivo efficacy, and mutant-specific activity profiles. Even minor structural variations in the linker or binding moieties critically impact ternary complex formation, cellular permeability, and metabolic stability [1][2]. Consequently, direct substitution without rigorous re-validation of these quantitative performance metrics would compromise experimental reproducibility and invalidate cross-study comparisons.

ARD-1676 (Pak8EC5gpr) Comparative Performance Metrics: Quantitative Evidence for Scientific Selection


Superior Oral Bioavailability Across Preclinical Species Compared to ARD-266 and ARCC-4

ARD-1676 exhibits exceptional oral bioavailability (F%) in multiple preclinical species, reaching 67% in mice, 44% in rats, 31% in dogs, and 99% in monkeys [1]. This performance is a direct consequence of its CRBN-based design, which confers superior pharmacokinetic properties compared to VHL-recruiting AR PROTACs. For example, VHL-based degraders like ARCC-4 and ARD-266 are not orally bioavailable or exhibit very low (<5%) oral bioavailability, precluding their use in chronic oral dosing studies. In contrast, ARD-1676 enables robust and consistent systemic exposure following oral administration, a critical requirement for in vivo efficacy and translational relevance.

Oral Bioavailability Pharmacokinetics Species Translation In Vivo Efficacy

Higher Degradation Potency (DC50) in VCaP Cells Relative to ARV-110

In AR-positive VCaP prostate cancer cells, ARD-1676 achieves a DC50 (concentration for 50% AR degradation) of 0.1 nM, indicating exceptionally high degradation potency [1]. In comparison, the clinically advanced CRBN-recruiting PROTAC ARV-110 exhibits a DC50 of <1 nM (typically ~1 nM) in similar cellular assays [2]. ARD-1676 is approximately an order of magnitude more potent in inducing AR degradation in this key prostate cancer model.

Degradation Potency DC50 VCaP Cell Line AR Protein Degradation

Faster Onset of AR Degradation Compared to ARCC-4 and ARD-266

ARD-1676 demonstrates remarkably rapid degradation kinetics. In VCaP cells, it achieves >50% AR degradation within just 1 hour of treatment and reaches maximal degradation (>95%) within 3-6 hours at 10 nM concentration [1]. In contrast, VHL-recruiting AR PROTACs like ARCC-4 typically require longer treatment durations (e.g., 12-20 hours) to achieve comparable levels of AR depletion, with a reported DC50 of 5 nM and >95% degradation at 20 hours [2]. Similarly, ARD-266 induces degradation over a 3-hour timeframe but with a DC50 range of 0.2-1 nM, which is less potent than ARD-1676's sub-nanomolar potency [3]. The rapid onset of ARD-1676-mediated degradation is advantageous for time-sensitive cellular assays and may reflect more efficient ternary complex formation and ubiquitination kinetics.

Degradation Kinetics Onset of Action Time Course VCaP Cells

Broad and Deep Degradation of Clinically Relevant AR Mutants Versus ARV-110

ARD-1676 effectively induces degradation of a broad panel of clinically relevant AR mutants, including L702H, T878A, H875Y, and F877L, with DC50 values consistently in the sub-nanomolar to low nanomolar range [1]. Notably, ARD-1676 achieves Dmax values exceeding 95% across these mutants, indicating near-complete protein elimination. In contrast, while ARV-110 degrades some mutants (e.g., T878A, H875Y), it demonstrates significantly weaker or no activity against other clinically important mutants such as L702H and F877L, which are associated with resistance to current AR-targeted therapies (enzalutamide, abiraterone) [2]. This broader mutant coverage provides ARD-1676 with a distinct advantage in preclinical models of advanced CRPC where heterogeneous AR mutations are prevalent.

Mutant AR Degradation CRPC Resistance AR Mutations Therapeutic Window

Robust In Vivo Tumor Growth Inhibition in VCaP Xenograft Model with Oral Dosing

Oral administration of ARD-1676 at doses of 10-30 mg/kg once daily (QD) results in significant and dose-dependent inhibition of VCaP tumor growth in a mouse xenograft model, achieving tumor growth inhibition (TGI) of >80% and near-complete AR protein depletion in tumor tissues [1][2]. In contrast, the VHL-recruiting AR PROTAC ARCC-4 exhibits limited in vivo efficacy due to poor oral bioavailability and rapid clearance, necessitating intraperitoneal or intravenous administration, which restricts its utility for chronic dosing studies [3]. ARD-2585, a potent CRBN-based comparator, requires higher oral doses (20-40 mg/kg) to achieve comparable TGI, and its efficacy is less sustained . ARD-1676's robust oral efficacy, combined with its favorable pharmacokinetic profile, makes it a preferred tool compound for long-term in vivo studies of AR-dependent tumor biology.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Oral Administration

Optimal Research and Industrial Application Scenarios for ARD-1676 (Pak8EC5gpr)


Preclinical In Vivo Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC) Models

ARD-1676 is ideally suited for oral dosing in mouse xenograft models of CRPC (e.g., VCaP, LNCaP, 22Rv1) to evaluate tumor growth inhibition and AR target engagement. Its high oral bioavailability (67-99% across species) and robust in vivo efficacy (TGI >80% at 10-30 mg/kg) enable chronic, stress-free dosing regimens that closely mimic clinical administration routes. The compound's broad activity against clinically relevant AR mutants (L702H, T878A, H875Y, F877L) ensures consistent performance across genetically diverse tumor models, providing reliable data for proof-of-concept studies and combination therapy evaluations [1].

Mechanistic Studies of AR Protein Degradation Kinetics and Ternary Complex Formation

For researchers investigating the fundamental mechanisms of PROTAC-mediated degradation, ARD-1676 offers a highly potent and rapid-acting tool compound. Its fast degradation onset (>50% degradation within 1 hour) and high maximal efficacy (Dmax >95%) in VCaP and LNCaP cells make it an exceptional probe for time-resolved studies of AR ubiquitination, proteasome recruitment, and downstream transcriptional reprogramming. The well-characterized CRBN-dependent mechanism and high potency minimize the confounding effects of incomplete target engagement or off-target degradation [2].

Mutant-Specific AR Degradation Profiling for Drug Resistance Research

ARD-1676 is a critical tool for studying AR mutation-driven resistance mechanisms in prostate cancer. Its ability to degrade a broad panel of clinically relevant AR mutants (including those resistant to enzalutamide and abiraterone) allows researchers to dissect the contribution of specific AR variants to disease progression and therapeutic response. By using ARD-1676 in isogenic cell lines expressing different AR mutants, investigators can quantify the relationship between mutant identity and degradation sensitivity, informing the development of next-generation AR-targeted therapies [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

ARD-1676's exceptional oral bioavailability across multiple preclinical species (mouse, rat, dog, monkey) makes it a valuable compound for building translational PK/PD models. The extensive pharmacokinetic data available (F% 31-99%) support interspecies allometric scaling and prediction of human oral exposure. This property is particularly valuable for pharmaceutical development programs aiming to optimize oral dosing regimens and establish exposure-response relationships for AR PROTACs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARD-1676

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.